molecular formula C15H10N2O6 B12743506 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-19-7

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

Cat. No.: B12743506
CAS No.: 120260-19-7
M. Wt: 314.25 g/mol
InChI Key: SKQQRHDUZFLRLI-UHFFFAOYSA-N
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Description

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions to form the desired tricyclic structure. The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the formation of the tricyclic ring system . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as high-energy density materials

Mechanism of Action

The mechanism of action of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity, interact with nucleic acids, and affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other tricyclic compounds.

Properties

CAS No.

120260-19-7

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione

InChI

InChI=1S/C15H10N2O6/c18-14-12-9(5-22-14)16-10-6-23-15(19)13(10)11(12)7-1-3-8(4-2-7)17(20)21/h1-4,11,16H,5-6H2

InChI Key

SKQQRHDUZFLRLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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